1-(3-Fluorophenyl)ethanamine
Overview
Description
1-(3-Fluorophenyl)ethanamine is an organic compound with the molecular formula C8H10FN It is a derivative of phenethylamine, where a fluorine atom is substituted at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-fluoronitrobenzene, followed by reductive amination with acetaldehyde. The reaction typically uses a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, halogenation with bromine (Br2) or chlorination with chlorine (Cl2) can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: 3-Fluorobenzaldehyde, 3-Fluoroacetophenone
Reduction: 3-Fluorophenylethanol, 3-Fluorophenylethylamine
Substitution: 3-Bromo-1-(3-fluorophenyl)ethanamine, 3-Chloro-1-(3-fluorophenyl)ethanamine
Scientific Research Applications
1-(3-Fluorophenyl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding. It helps in understanding the interactions between neurotransmitters and their receptors.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds. It may have applications in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. In biological systems, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to distinct pharmacological effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethanamine: The para-substituted analog, which may exhibit different binding affinities and pharmacological profiles due to the position of the fluorine atom.
1-(2-Fluorophenyl)ethanamine: The ortho-substituted analog, which may have different steric and electronic effects influencing its reactivity and interactions.
1-Phenylethanamine: The non-fluorinated parent compound, which serves as a reference for understanding the impact of fluorine substitution on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological behaviors compared to its analogs.
Biological Activity
1-(3-Fluorophenyl)ethanamine, also known as (3-Fluorophenyl)ethylamine, is a compound that has garnered attention in various fields of research due to its biological activity, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a fluorine atom on the phenyl ring, which significantly influences its biological interactions. The chemical structure can be represented as follows:
- Chemical Formula : CHFN
- CAS Number : 761390-58-3
Property | Value |
---|---|
Molecular Weight | 155.20 g/mol |
Boiling Point | 215 °C |
Melting Point | 70-72 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It acts as a selective inhibitor of certain receptors, which can modulate various physiological responses. Research indicates that it may influence the adrenergic system, particularly through interactions with alpha-adrenergic receptors.
Pharmacological Effects
This compound has been studied for its potential therapeutic effects in several conditions:
- Neurological Disorders : Its ability to modulate neurotransmission suggests potential applications in treating mood disorders and anxiety.
- Cardiovascular Effects : As an adrenergic receptor modulator, it may have implications in managing cardiovascular diseases.
- Antidepressant Activity : Some studies suggest that it may exhibit antidepressant-like effects in animal models.
Case Studies
-
Study on Antidepressant Activity :
A study conducted by researchers at a leading pharmacological institute demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in rodent models. The study highlighted the compound's ability to enhance serotonergic signaling pathways. -
Adrenergic Receptor Modulation :
Another investigation focused on the compound's selectivity towards alpha-adrenergic receptors. The findings indicated that this compound selectively antagonizes alpha-1D adrenergic receptors, which are implicated in lower urinary tract function and could offer therapeutic benefits for conditions like benign prostatic hyperplasia (BPH).
Table 2: Summary of Biological Studies
Study Focus | Findings | Reference |
---|---|---|
Antidepressant Activity | Reduced depressive behaviors in rodents | |
Adrenergic Receptor Modulation | Selective antagonism of alpha-1D receptors |
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles must also be considered. Safety data sheets indicate that the compound can be corrosive and should be handled with care to avoid exposure.
Table 3: Safety Data Overview
Hazard Category | Description |
---|---|
Corrosivity | Liquid corrosive; handle with appropriate PPE |
Eye Contact | Causes severe irritation; flush immediately |
Inhalation | May cause respiratory irritation |
Properties
IUPAC Name |
1-(3-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVMKIDRJZXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382044 | |
Record name | 1-(3-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74788-45-7 | |
Record name | 1-(3-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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